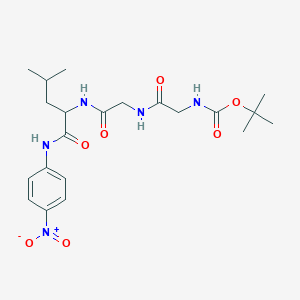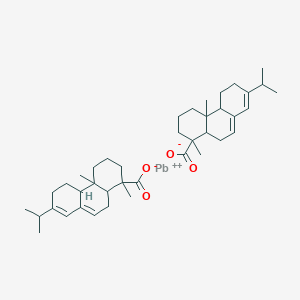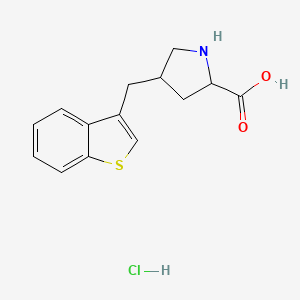![molecular formula C44H60Br2 B12104808 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)
2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene: is a complex organic compound with the molecular formula C44H60Br2 and a molecular weight of 748.76 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms and four hexyl groups attached to an indeno[1,2-b]fluorene core. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene typically involves the bromination of 6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the 2 and 8 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis processThe final step involves the bromination of the core structure under optimized conditions to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities. Researchers investigate its analogs for use in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and other advanced materials. Its properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Mecanismo De Acción
The mechanism of action of 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene is primarily related to its electronic structure. The presence of bromine atoms and hexyl groups influences its reactivity and interaction with other molecules. In organic electronics, its mechanism involves the efficient transport of charge carriers, which is crucial for the performance of devices like OLEDs and OPVs .
Comparación Con Compuestos Similares
- 2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene
- 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene derivatives
Uniqueness: Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of hexyl groups. These features contribute to its unique electronic properties and make it particularly suitable for applications in organic electronics .
Propiedades
Fórmula molecular |
C44H60Br2 |
|---|---|
Peso molecular |
748.8 g/mol |
Nombre IUPAC |
2,8-dibromo-6,6,12,12-tetrahexylindeno[1,2-b]fluorene |
InChI |
InChI=1S/C44H60Br2/c1-5-9-13-17-25-43(26-18-14-10-6-2)39-29-33(45)21-23-35(39)37-32-42-38(31-41(37)43)36-24-22-34(46)30-40(36)44(42,27-19-15-11-7-3)28-20-16-12-8-4/h21-24,29-32H,5-20,25-28H2,1-4H3 |
Clave InChI |
ZBZIJLWKWKFZSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)C(C5=C3C=CC(=C5)Br)(CCCCCC)CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)
![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)



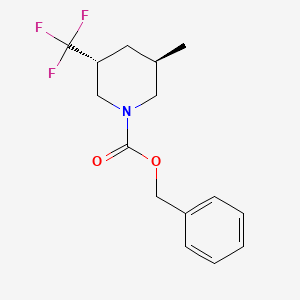
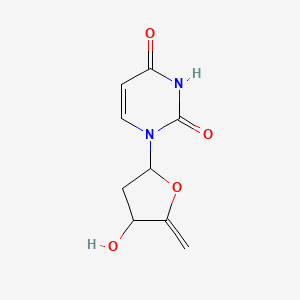
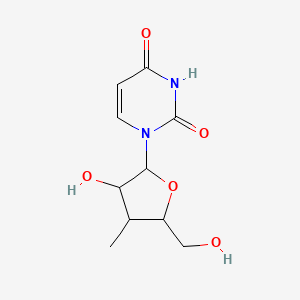
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
